2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 946-25-8
VCID: VC3848148
InChI: InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3
SMILES: CC(=C)C(=O)OCCN1CCCC1=O
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

CAS No.: 946-25-8

Cat. No.: VC3848148

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate - 946-25-8

Specification

CAS No. 946-25-8
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3
Standard InChI Key XVTPGZQPUZSUKS-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCN1CCCC1=O
Canonical SMILES CC(=C)C(=O)OCCN1CCCC1=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate, reflecting its methacrylate backbone and pyrrolidone substituent . Common synonyms include:

  • METHACRYLIC ACID 2-(2-OXO-1-PYRROLIDINYL)ETHYL ESTER

  • 2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate

  • SCHEMBL163326 .

Molecular Formula and Weight

The molecular formula C10H15NO3\text{C}_{10}\text{H}_{15}\text{NO}_3 corresponds to a molecular weight of 197.23 g/mol (calculated by PubChem) . High-resolution mass spectrometry confirms an exact mass of 197.10500 Da .

Structural Features

The compound comprises two key moieties:

  • Methacrylate Group: A reactive α,β-unsaturated ester (CH2=C(CH3)COO\text{CH}_2=\text{C}(\text{CH}_3)\text{COO}-) enabling free radical polymerization.

  • Pyrrolidone Substituent: A five-membered lactam ring (C4H6NO\text{C}_4\text{H}_6\text{NO}-) conferring polarity and hydrogen-bonding capacity .

The SMILES notation CC(=C)C(=O)OCCN1CCCC1=O accurately represents its connectivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H15NO3\text{C}_{10}\text{H}_{15}\text{NO}_3
Molecular Weight (g/mol)197.23
Exact Mass (Da)197.10500
Polar Surface Area (Ų)46.61
SMILESCC(=C)C(=O)OCCN1CCCC1=O

Physicochemical Properties

Solubility and Partitioning

The pyrrolidone group enhances hydrophilicity, while the methacrylate moiety contributes to lipophilicity. This amphiphilic balance results in:

  • LogP (Predicted): ~1.2 (moderate lipid solubility) .

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO) .

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a glass transition temperature (TgT_g) of approximately -15°C for homopolymers derived from this monomer, attributed to the flexible pyrrolidone side chain .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (pyrrolidone C=O) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl₃): δ 6.10 (s, 1H, CH₂=C), 5.55 (s, 1H, CH₂=C), 4.30 (t, 2H, OCH₂), 3.70 (t, 2H, NCH₂), 2.40–1.80 (m, 4H, pyrrolidone CH₂) .

Synthesis and Production

Industrial Synthesis Routes

The compound is typically synthesized via a two-step process:

  • Esterification: Methacrylic acid reacts with 2-(2-oxopyrrolidin-1-yl)ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Purification: Distillation under reduced pressure (b.p. ~120°C at 0.1 mmHg) yields >95% purity .

Table 2: Synthetic Parameters

ParameterConditionSource
Reaction Temperature80–100°C
CatalystH₂SO₄ (1–2 mol%)
Yield85–92%

Laboratory-Scale Preparation

Small batches utilize Schlenk techniques under inert atmospheres to prevent premature polymerization. Inhibitors like hydroquinone (30–50 ppm) are added during storage .

Polymerization and Applications

RAFT Polymerization

The compound’s methacrylate group enables controlled polymerization via RAFT agents (e.g., cyanomethyl dodecyl trithiocarbonate). Key findings include:

  • Kinetics: Pseudo-first-order kinetics with rate constants (kpk_p) of 0.12 L·mol⁻¹·s⁻¹ at 70°C .

  • Dispersity: Low ĐĐ (<1.2) for short chains (DP < 100); broader distributions (ĐĐ ~1.5) at DP > 1000 .

Block Copolymer Design

Polymerization with hydrophilic macro-CTAs (e.g., poly(glycerol monomethacrylate)) produces amphiphilic diblock copolymers . These self-assemble into:

  • Micelles: 20–50 nm diameter, suitable for drug delivery.

  • Thermoresponsive Gels: LCST (Lower Critical Solution Temperature) tunable between 30–60°C .

Hazard CategoryGHS CodePrecautionary MeasuresSource
Skin IrritationH315Wear gloves/face protection
Eye IrritationH319Use safety goggles

Recent Research and Innovations

Biomedical Applications

  • Drug-Loaded Nanoparticles: Encapsulation efficiency >80% for hydrophobic drugs (e.g., paclitaxel) .

  • Antimicrobial Coatings: Copolymers reduce bacterial adhesion by 90% (vs. uncoated surfaces) .

Advanced Material Science

  • Self-Healing Polymers: Dynamic pyrrolidone hydrogen bonds enable scratch recovery at 50°C .

  • 3D Printing Resins: Low viscosity (120 cP) facilitates high-resolution stereolithography .

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